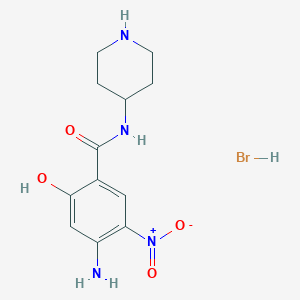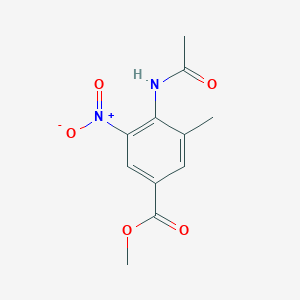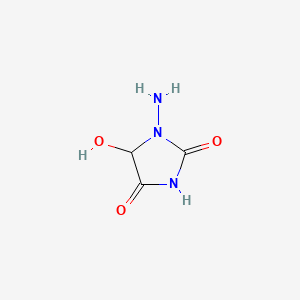![molecular formula C13H23Br2N3O B1384031 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide CAS No. 2173101-29-4](/img/structure/B1384031.png)
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Malinka and Rutkowska (1997) described the synthesis of a related compound with central serotoninergic system stimulation activity, highlighting the complexities in predicting bioactive conformations of such molecules (Malinka & Rutkowska, 1997).
- AlDamen and Haddad (2011) studied a related dibromo compound, focusing on the role of nonclassical noncovalent interaction in its crystal structure (AlDamen & Haddad, 2011).
- Hensen et al. (1999) synthesized various aluminum complexes including a 3,5-dimethylpyridine derivative, providing insights into the structural characterization of such compounds (Hensen et al., 1999).
Potential Therapeutic Applications
- Li et al. (2009) discovered compounds structurally similar to 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide as potent and selective inhibitors of Hsp90, an important target in cancer therapy (Li et al., 2009).
- Nishio et al. (2011) reported on a dipeptidyl peptidase IV inhibitor, a class of compounds to which the subject compound is structurally related, highlighting its potential in treating diseases like diabetes (Nishio et al., 2011).
Chemical Properties and Applications
- Bryndal et al. (2012) provided insights into the molecular and crystal structures of related nitroderivatives, which are relevant to understanding the properties and applications of similar compounds (Bryndal et al., 2012).
- Kaya and Koyuncu (2003) explored the oxidative polycondensation of aminopyridines, a process that could be relevant for the synthesis and applications of derivatives like 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide (Kaya & Koyuncu, 2003).
Propiedades
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2BrH/c1-9-7-15-12(10(2)13(9)17)8-16-5-3-11(14)4-6-16;;/h7,11H,3-6,8,14H2,1-2H3,(H,15,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNXWZENDVRQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCC(CC2)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)











![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
